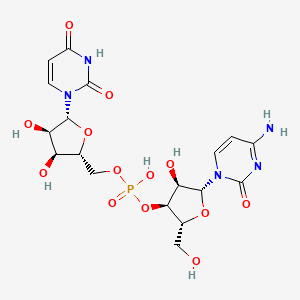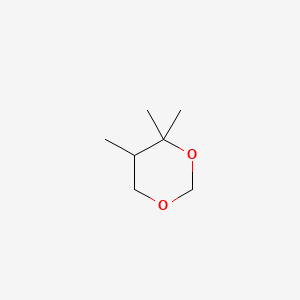
4,4,5-Trimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4,5-Trimethyl-1,3-dioxane can be synthesized through the Prins reaction, which involves the condensation of tert-butanol with formaldehyde in the presence of acid catalysts such as phosphoric acid or synthetic zeolites . The reaction is typically carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa, with a stirring speed of 60 rpm .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of synthetic zeolites like NaA-Y, CaA-Y, NaX, and CaX as catalysts. The process is optimized to achieve high selectivity and yield, with conditions tailored to maximize the efficiency of the Prins reaction .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formaldehyde, tert-butanol, phosphoric acid, and synthetic zeolites . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Aplicaciones Científicas De Investigación
4,4,5-Trimethyl-1,3-dioxane has a wide range of applications in scientific research, including:
Biology: Its stability and unique chemical properties make it useful in various biochemical studies.
Medicine: It is investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 4,4,5-Trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. In the Prins reaction, for example, the compound acts as an intermediate, facilitating the formation of isoprene monomers through a series of acid-catalyzed condensation reactions . The molecular targets and pathways involved in these reactions include the activation of formaldehyde and tert-butanol, leading to the formation of the dioxane ring structure.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,4,5-Trimethyl-1,3-dioxane include:
4,4,6-Trimethyl-1,3-dioxane: Another dioxane derivative with a similar molecular structure.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): A compound with a dioxane ring structure and additional functional groups.
2,4,4-Trimethyl-1,3-dioxane: A compound with a similar dioxane ring structure and different substituents.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups on the dioxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of isoprene monomers and other industrial chemicals .
Propiedades
Número CAS |
1122-03-8 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
4,4,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6-4-8-5-9-7(6,2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
ULMSSYJQRGAMHY-UHFFFAOYSA-N |
SMILES canónico |
CC1COCOC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


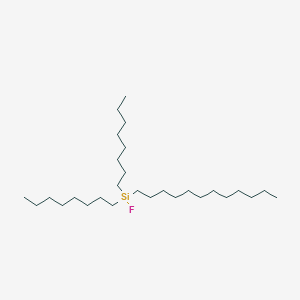
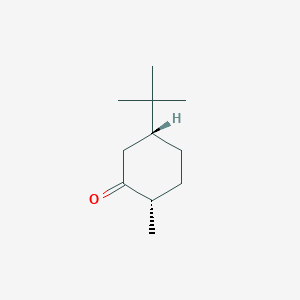


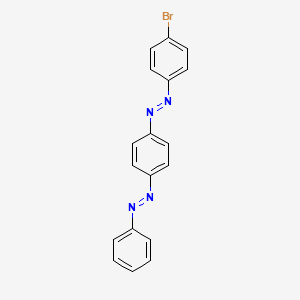
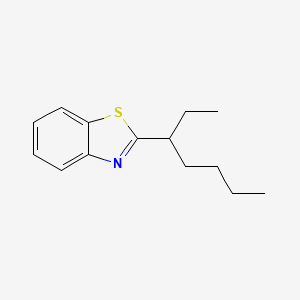
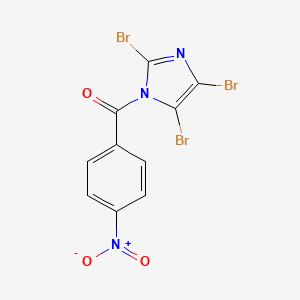

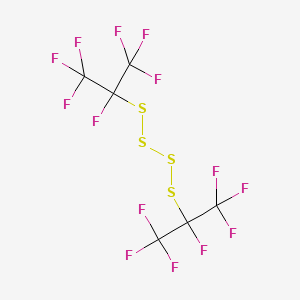
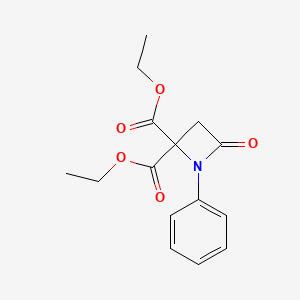
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
